molecular formula C20H19ClN2O3 B070405 Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- CAS No. 172985-17-0

Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)-

Cat. No. B070405
CAS RN: 172985-17-0
M. Wt: 370.8 g/mol
InChI Key: BHCDHTHKTDHASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)-, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is known for its unique structure and properties, which make it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of Methanone involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Methanone has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methanone has been found to exhibit various biochemical and physiological effects in the body. It has been shown to have antioxidant properties, which can help protect the body against oxidative stress and inflammation. Methanone has also been found to have neuroprotective effects, which can help prevent the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methanone in lab experiments is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for the development of new cancer drugs. However, one of the limitations of using Methanone is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of Methanone. One of the most promising directions is the development of new drugs for the treatment of cancer. Methanone has been found to be a potent inhibitor of cancer cells, and further research is needed to develop more effective drugs based on this compound. Another future direction is the study of Methanone's neuroprotective effects, which could lead to the development of new drugs for the treatment of neurodegenerative diseases. Finally, the synthesis of new derivatives of Methanone could lead to the development of more potent and selective drugs for various applications.
Conclusion:
In conclusion, Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)-, is a promising compound with potential applications in medicine and biotechnology. Its unique structure and properties make it an ideal candidate for various research studies, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of Methanone involves several steps, including the condensation of 4-chlorobenzaldehyde with 2-hydroxy-3-methyl-2-cyclopenten-1-one and the subsequent reaction with 2-amino-5,8,8-trimethyl-6H-furo(2,3-b)pyran-3-ol. The final product is obtained after purification and isolation using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

Methanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Methanone has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis.

properties

CAS RN

172985-17-0

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

(3-amino-8,12,12-trimethyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-4-yl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C20H19ClN2O3/c1-10-14-9-25-20(2,3)8-13(14)15-16(22)18(26-19(15)23-10)17(24)11-4-6-12(21)7-5-11/h4-7H,8-9,22H2,1-3H3

InChI Key

BHCDHTHKTDHASH-UHFFFAOYSA-N

SMILES

CC1=C2COC(CC2=C3C(=C(OC3=N1)C(=O)C4=CC=C(C=C4)Cl)N)(C)C

Canonical SMILES

CC1=C2COC(CC2=C3C(=C(OC3=N1)C(=O)C4=CC=C(C=C4)Cl)N)(C)C

Other CAS RN

172985-17-0

synonyms

Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4 ,3-d)pyridin-2-yl)(4-chlorophenyl)-

Origin of Product

United States

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